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Compound of Interest
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Cat. No.: B075600

To: Researchers, Scientists, and Drug Development Professionals
Topic: Precursors for Atomic Layer Deposition (ALD) of Rhenium Films

This document provides detailed application notes and protocols for the atomic layer deposition
(ALD) of high-quality rhenium (Re) and rhenium-containing thin films. While interest has been
expressed in the use of Rhenium(VIl) oxide (Rez207) as a potential precursor, a review of the
current scientific literature indicates that established and reproducible ALD processes for pure
rhenium films using Re207 have not been reported. The existing research points to challenges
that may be associated with its thermal stability and reactivity, potentially hindering the self-
limiting surface reactions essential for ALD.

Therefore, these notes focus on two well-documented and successfully implemented precursor
chemistries for rhenium ALD:

¢ Methyltrioxorhenium (MTO)
e Rhenium Pentachloride (ReCls)

These precursors have been effectively used to deposit both pure rhenium metal and rhenium
nitride films, offering a pathway for various applications in microelectronics, catalysis, and
beyond.
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Rhenium Film ALD using Methyltrioxorhenium

(MTO)

The use of Methyltrioxorhenium (CHsReOs, or MTO) represents a halogen-free pathway to
depositing rhenium-containing films. This process typically yields rhenium nitride (ReNx) films,

which can then be converted to high-purity rhenium metal films through a post-deposition

annealing step.

Suantitative Data S

Parameter

Value

Notes

Precursor

Methyltrioxorhenium (MTO)

Solid precursor, typically
heated.

Co-reactant

1,1-dimethylhydrazine
(Me2NNH2)

Deposition Temperature

340 - 350 °C (ALD Window)[1]
(2]

Growth rate increases above
350°C, likely due to MTO

decomposition.[1]

Growth Per Cycle (GPC)

~0.60 A/cycle[1][2]

Within the ALD window.

As-Deposited Film

Rhenium Nitride (ReNo.14)[1][2]

Amorphous, with low oxygen

and carbon content.[1]

Resistivity (As-Deposited) ~250 puQ-cm[1] Within the ALD window.
Under Hz or NHs atmosphere,
Post-Annealing Temp. =400 °CJ[1] followed by a higher

temperature anneal.

Final Film

Rhenium Metal (Re)

Purity of ~96 at.% rhenium.[1]

Resistivity (Annealed)

as low as 51 pQ-cm[1]

Experimental Protocol: ALD of ReNx from MTO

This protocol outlines the deposition of a rhenium nitride film, which serves as the parent film

for obtaining pure rhenium.
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. Pre-Deposition:

Substrates (e.g., SiO2/Si, TiN/Si) are loaded into the ALD reactor.

The reactor is purged with a high-purity inert gas (e.g., N2).

The substrate is heated to the desired deposition temperature (e.g., 340 °C).

The MTO precursor is heated in a solid source vessel (e.g., 35 °C) to achieve adequate
vapor pressure.[1]

. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

Pulse A (MTO): Pulse MTO into the reactor for a duration sufficient for self-saturating surface
reaction (e.g., = 4.0 seconds).[1][2]

Purge 1: Purge the reactor with inert gas to remove unreacted MTO and any byproducts
(e.g., 20 seconds).[1]

Pulse B (Me2NNH:2): Pulse the 1,1-dimethylhydrazine co-reactant into the reactor (e.g., 2 0.1
seconds).[1][2]

Purge 2: Purge the reactor with inert gas to remove unreacted co-reactant and byproducts
(e.g., 20 seconds).[1]

. Post-Deposition Annealing (for Re Metal):

After deposition of the ReNx film, the film is annealed to reduce nitrogen content and form
metallic rhenium.

Transfer the substrate to an annealing furnace.

Anneal at > 400 °C in a reactive atmosphere (e.g., Hz or NH3s) for a specified duration (e.g., 1
hour).[1]

An optional subsequent anneal at a higher temperature (e.g., 600 °C) in an inert atmosphere
can further improve film properties.[1]

Workflow and Reaction Pathway
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MTO-based ALD workflow for Rhenium films.
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BENGHE

Rhenium Film ALD using Rhenium Pentachloride
(ReCls)

The use of Rhenium Pentachloride (ReCls) with ammonia (NHs) is a robust, thermally-driven
process that can produce either rhenium nitride or pure rhenium metal films depending directly
on the deposition temperature. This process avoids the need for post-deposition annealing to

achieve metallic films.

Suantitative Data S

Parameter

Value

Notes

Precursor

Rhenium Pentachloride
(ReCls)

Solid precursor, sublimed

inside the reactor.

Co-reactant

Ammonia (NHs)

Deposition Temp. (ReNx)

275 - 375 °C[3][4]

Produces conductive rhenium

subnitrides.

Deposition Temp. (Re)

> 400 °C[3][4]

Directly deposits pure

Rhenium metal.

GPC (Re at 400 °C)

~0.35 Alcycle

Varies with temperature.

Pulse Times (at 400 °C)

ReCls: = 0.5s; NHs: = 0.2s

Short pulses are sufficient for

saturation.

Resistivity (ReNx)

70 - 290 pQ-cm[3][4]

Tunable with deposition

temperature.

Resistivity (Re)

as low as 22 pQ-cm3]

For thicker films, approaching
bulk resistivity (~18.7 pQ-cm).
[4]

Film Purity (Re)

~98 at.% Re

Low levels of N, H, CI, C

impurities.[3]

Experimental Protocol: ALD of Re from ReCls

This protocol describes the direct deposition of pure Rhenium metal films.
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1. Pre-Deposition:

o Load substrates (e.g., Al2Os-coated Si) into the ALD reactor.

e The solid ReCls precursor is placed in an open boat inside the reactor and heated (e.g., 110
°C) for sublimation.

¢ Purge the reactor with high-purity N2.

¢ Heat the substrate to the desired deposition temperature (e.g., 400 °C).

2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

» Pulse A (ReCls): Pulse the sublimed ReCls into the reactor using inert gas valving (e.g., 2 0.5
seconds).

e Purge 1: Purge the reactor with inert gas (e.g., 1.0 second).

e Pulse B (NHs): Introduce NHs gas into the reactor (e.g., = 0.2 seconds).

e Purge 2: Purge the reactor with inert gas (e.g., 1.0 second).

3. Post-Deposition:

e Cool down the reactor under an inert atmosphere before removing the substrates.
» No post-deposition annealing is required for this process to obtain metallic films.

Logical Relationship: Deposition Temperature vs. Film
Type

Rhenium Nltrlde (ReNx) Rhenlum Metal (Re)
(Conductive, p = 70-290 pQ-cm) (Pure, p =22 pQ-cm)

Click to download full resolution via product page
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Effect of temperature on the final film in the ReCls process.

Conclusion

While Rhenium(VII) oxide is not a currently established precursor for the ALD of pure rhenium
films, robust and well-characterized processes exist using both Methyltrioxorhenium and
Rhenium Pentachloride. The MTO-based process offers a halogen-free route, producing high-
purity rhenium films after an annealing step. The ReCls-based process provides the advantage
of direct deposition of metallic rhenium at temperatures of 400 °C and above. The choice of
precursor will depend on the specific requirements of the application, such as thermal budget,
desired film purity, and tolerance for halogen-containing chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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